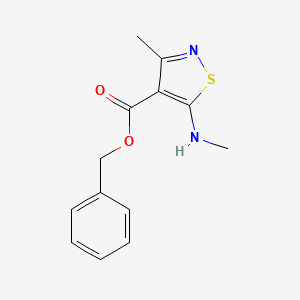![molecular formula C9H8BrN3O2 B14772708 (NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-bromo-6-methoxy-3-nitropyridine and hydrazine.
Introduction of the hydroxylamine group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with hydroxylamine hydrochloride under basic conditions to form the desired hydroxylamine derivative.
Formation of the (E)-methylidene group: The final step involves the condensation of the hydroxylamine derivative with an aldehyde or ketone to form the (E)-methylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine core can also interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-({4-chloro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
- (E)-N-({4-fluoro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
- (E)-N-({4-iodo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
Uniqueness
The uniqueness of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3 |
InChI Key |
PIZGCUBTKXYEPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


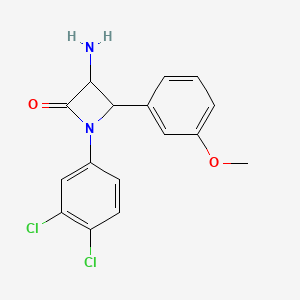
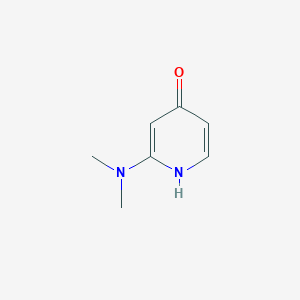
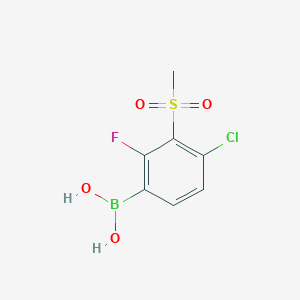
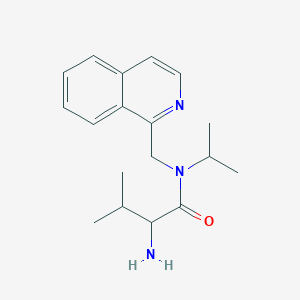
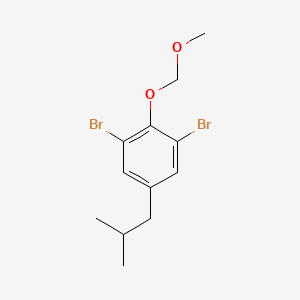
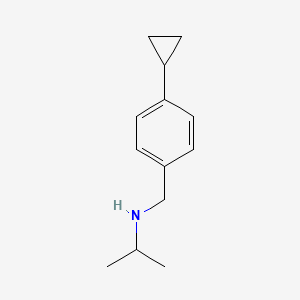
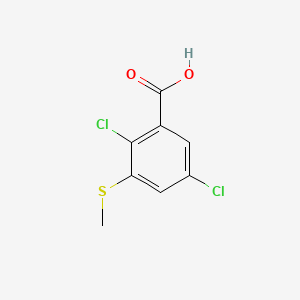
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
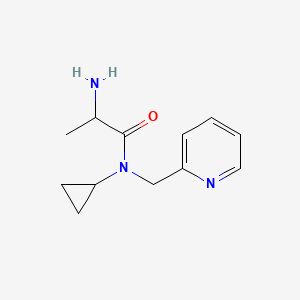

![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)

